Rimcazole dihydrochloride

概要

説明

準備方法

合成経路と反応条件

リムカゾール二塩酸塩は、カルバゾールとさまざまな試薬を反応させて必要な官能基を導入する多段階プロセスによって合成されます。. 反応条件は、一般的に変換を促進するために有機溶媒と触媒を使用することを伴います。

工業的生産方法

リムカゾール二塩酸塩の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは収率と純度を最適化するために、最終製品が医薬品基準を満たすように、再結晶やクロマトグラフィーなどの精製ステップを伴うことがよくあります .

化学反応の分析

反応の種類

リムカゾール二塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になる可能性があります。

還元: 還元反応は、官能基を修飾して、その薬理学的特性を変化させる可能性があります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 条件は、多くの場合、制御された温度と不活性雰囲気の使用を含み、望ましくない副反応を防ぎます .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成されるのに対し、置換反応により、さまざまな置換カルバゾール化合物が生成される可能性があります .

科学研究への応用

リムカゾール二塩酸塩は、幅広い科学研究に応用されています。

化学: シグマ受容体とドーパミン輸送体の研究ツールとして使用されます。

生物学: 神経活動と神経伝達物質調節への影響について調査されています。

科学的研究の応用

Rimcazole dihydrochloride exhibits significant biological activity:

- Sigma Receptor Antagonism : IC50 values of 1480 nM and 386 nM at σ1 and σ2 receptors, respectively .

- Dopamine Transporter Inhibition : IC50 value of 57.6 nM, indicating its capacity to inhibit dopamine uptake and reduce the effects of stimulants like cocaine .

Neuroscience Research

Rimcazole is utilized extensively in neuroscience for studying the sigma receptor's role in various neurological conditions. Its antagonistic properties help elucidate sigma receptor functions independent of dopamine and serotonin influences.

Anticonvulsant Studies

Research indicates that rimcazole can attenuate convulsive effects induced by cocaine, suggesting its potential use in developing treatments for drug-induced seizures. Animal studies have shown that rimcazole can provide significant protection against maximal electroshock seizures when combined with other antiepileptic drugs .

Psychopharmacological Investigations

Originally hypothesized as an antipsychotic, rimcazole's interactions with sigma receptors are being explored to understand psychosis mechanisms better. Although it did not prove effective in clinical trials for schizophrenia, it remains a critical compound for studying psychotropic drug mechanisms .

Ocular Health Research

Recent patents suggest potential applications of rimcazole in treating ocular disorders related to vascular issues, indicating its versatility beyond neurological applications .

Table 1: Summary of Key Studies Involving this compound

作用機序

リムカゾール二塩酸塩は、主にシグマ受容体のアンタゴニズムとドーパミン再取り込みの阻害を通じて効果を発揮します . シグマ受容体は、さまざまな神経学的プロセスに関与しており、その調節は気分、知覚、認知に影響を与える可能性があります。 ドーパミン再取り込みを阻害することにより、リムカゾール二塩酸塩はシナプス間隙のドーパミンレベルを高め、ドーパミン作動性シグナル伝達経路に影響を与える可能性があります .

類似化合物との比較

類似化合物

ハロペリドール: 抗精神病作用を有する別のシグマ受容体アンタゴニスト。

コカイン: ドーパミン再取り込み阻害剤ですが、異なる薬理学的プロファイルと高い乱用可能性を有しています。

フルフェナジン: 典型的な抗精神病薬で、ドーパミン受容体のアンタゴニスト作用を有します.

独自性

リムカゾール二塩酸塩は、シグマ受容体アンタゴニストとドーパミン再取り込み阻害剤の両方の二重作用においてユニークです。 これらの活性の組み合わせにより、それは研究において貴重なツールであり、シグマ受容体とドーパミン輸送体の両方の調節を必要とする治療的用途のための潜在的な候補となります .

生物活性

Rimcazole dihydrochloride, a compound initially developed as a potential antipsychotic agent, has garnered attention for its unique biological activities, particularly its interactions with sigma receptors and dopamine transporters. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and research findings from various studies.

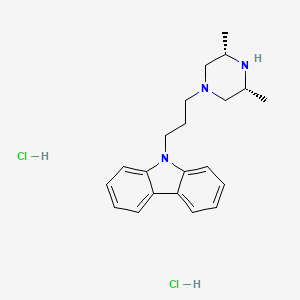

- Chemical Name: 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]-9H-carbazole dihydrochloride

- Molecular Formula: C21H27N3.2HCl

- Purity: ≥98%

This compound primarily functions as an antagonist at sigma receptors, specifically σ1 and σ2 subtypes. The compound exhibits the following inhibitory concentrations (IC50 values):

- σ1 Receptor: 1480 nM

- σ2 Receptor: 386 nM

- Dopamine Transporter (DAT): 57.6 nM

These interactions suggest that this compound can inhibit dopamine uptake, which may contribute to its effects on behavior and potential therapeutic applications in addiction and psychosis management .

Antagonistic Properties

Rimcazole's antagonism at sigma receptors has been linked to various physiological effects, including:

- Reduction of Cocaine Self-Administration: Studies have shown that rimcazole analogs can decrease cocaine self-administration in animal models without significantly affecting food-maintained responding . This suggests a potential utility in treating cocaine addiction.

Behavioral Studies

Research indicates that rimcazole can alter locomotor activity and reduce the stimulant effects of cocaine. For example:

- In a study assessing the effects on rats self-administering cocaine, rimcazole produced dose-dependent decreases in response rates maintained by cocaine .

Study on Cocaine Self-Administration

A pivotal study demonstrated that rimcazole analogs effectively decreased cocaine self-administration rates in rats. The findings suggested that these compounds might promote conformational changes in the DAT that reduce cocaine binding, thus altering the drug's reinforcing properties .

Behavioral Economic Analysis

Another study utilized behavioral economic analysis to assess the demand for cocaine under the influence of rimcazole. The results indicated that rimcazole reduced the motivation to obtain cocaine while maintaining food-seeking behavior, highlighting its potential as a treatment for substance use disorders .

Summary of Efficacy in Cancer Research

Recent studies have also explored the antiproliferative effects of sigma ligands, including rimcazole, on cancer cell lines. The following table summarizes the growth inhibition metrics:

| Compound | Mean GI50 (μM) | TGI (μM) | LC50 (μM) | Therapeutic Index |

|---|---|---|---|---|

| Rimcazole | 22.3 | Not available | Not available | Not calculated |

| PB28 | 24.6 | Not available | Not available | Not calculated |

| SM21 | 73.6 | Not available | Not available | Not calculated |

| BD1047 | 92.1 | Not available | Not available | Not calculated |

The mean GI50 value for rimcazole indicates moderate antiproliferative efficacy against certain cancer cell lines .

特性

CAS番号 |

75859-03-9 |

|---|---|

分子式 |

C21H28ClN3 |

分子量 |

357.9 g/mol |

IUPAC名 |

9-[3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propyl]carbazole;hydrochloride |

InChI |

InChI=1S/C21H27N3.ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;1H/t16-,17+; |

InChIキー |

WNFWEJQIMFWVCQ-OKZTUQRJSA-N |

SMILES |

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl |

異性体SMILES |

C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |

正規SMILES |

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |

Key on ui other cas no. |

75859-03-9 |

ピクトグラム |

Irritant |

同義語 |

BW 234U BW-234U cis-9-(3-(3,5-dimethyl-1-piperazinyl)propyl)carbazole rimcazole rimcazole dihydrochloride, (cis)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。